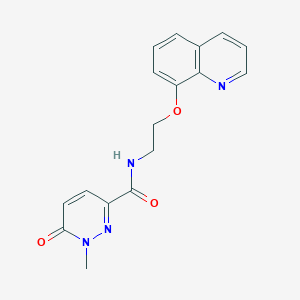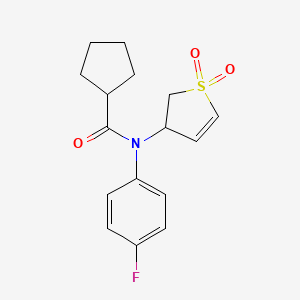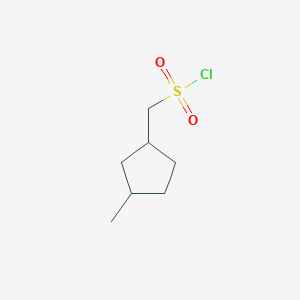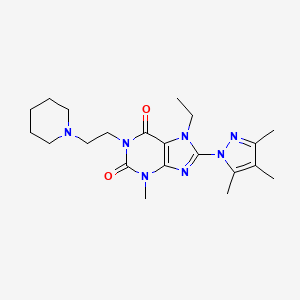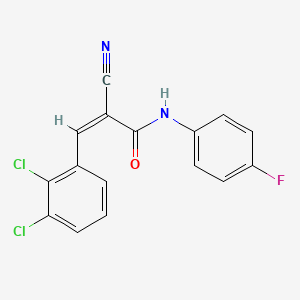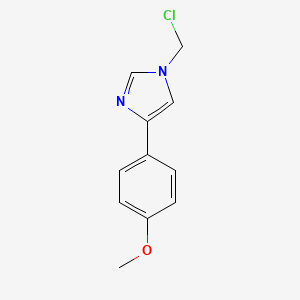
1-(Chloromethyl)-4-(4-methoxyphenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-(4-methoxyphenyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a chloromethyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-4-(4-methoxyphenyl)imidazole typically involves the reaction of 4-(4-methoxyphenyl)imidazole with chloromethylating agents under controlled conditions. Common reagents used for chloromethylation include chloromethyl methyl ether (MOMCl) and paraformaldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, improved safety, and higher efficiency. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-4-(4-methoxyphenyl)imidazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can undergo reduction to form imidazoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of imidazoline derivatives.
Scientific Research Applications
1-(Chloromethyl)-4-(4-methoxyphenyl)imidazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is employed in the development of advanced materials such as polymers and nanomaterials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(4-methoxyphenyl)imidazole involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other biomolecules. This can result in changes in cellular functions and signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
1-(Chloromethyl)-4-(4-methoxyphenyl)imidazole can be compared with other similar compounds such as:
1-(Chloromethyl)-4-phenylimidazole: Lacks the methoxy group, resulting in different reactivity and properties.
1-(Chloromethyl)-4-(4-hydroxyphenyl)imidazole: Contains a hydroxy group instead of a methoxy group, leading to different chemical behavior and applications.
1-(Bromomethyl)-4-(4-methoxyphenyl)imidazole: The bromomethyl group exhibits different reactivity compared to the chloromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(chloromethyl)-4-(4-methoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-15-10-4-2-9(3-5-10)11-6-14(7-12)8-13-11/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMDQVNXCAWRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
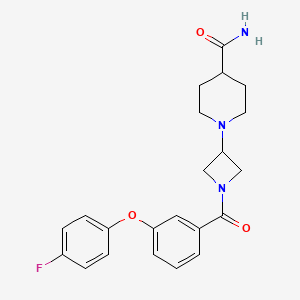
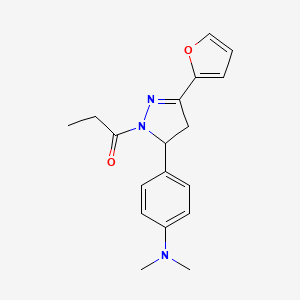
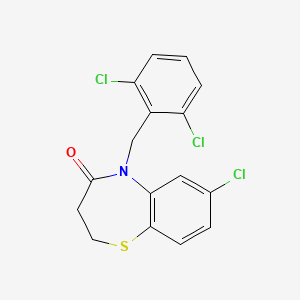
![N-(3-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid](/img/structure/B2438420.png)
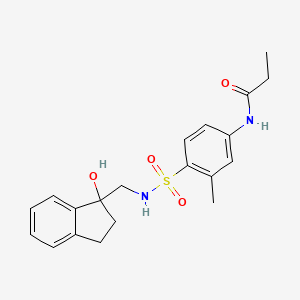

![7-(4-Chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2438425.png)
![tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate](/img/structure/B2438427.png)
